molecular formula C14H22N2O3 B5599631 1-(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}-1-methyl-1H-pyrrol-3-yl)ethanone

1-(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}-1-methyl-1H-pyrrol-3-yl)ethanone

Cat. No. B5599631
M. Wt: 266.34 g/mol
InChI Key: NBNONDBITPXOEK-UHFFFAOYSA-N
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Description

The investigation of complex organic compounds, such as "1-(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}-1-methyl-1H-pyrrol-3-yl)ethanone," focuses on understanding their synthesis, molecular structure, and various properties. These compounds often exhibit unique behaviors and functionalities due to their intricate structures.

Synthesis Analysis

Synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. Techniques such as click chemistry, condensation reactions, and ring-closure strategies are commonly employed. For instance, the synthesis of pyrrole derivatives involves catalyzed reactions that might be relevant for synthesizing the target compound (Huang et al., 2021).

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy are crucial techniques for analyzing the molecular structure of complex organic compounds. These methods provide detailed information on molecular geometry, atomic connectivity, and stereochemistry. Compounds with structural similarities to the target molecule have been characterized using these techniques (Ataol & Ekici, 2014).

Chemical Reactions and Properties

The chemical reactivity of complex organic molecules is influenced by their functional groups and molecular structure. Reactions such as nucleophilic substitutions, electrophilic additions, and oxidative annulations are common. For example, photoinduced oxidative annulations have been explored for synthesizing polyheterocyclic compounds (Zhang et al., 2017).

Physical Properties Analysis

Physical properties such as melting point, boiling point, solubility, and crystal structure are essential for understanding the behavior of organic compounds. These properties are determined by the compound's molecular structure and intermolecular forces.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, reactivity towards specific reagents, and stability, are defined by the molecular structure and electronic distribution within the molecule. Advanced computational methods, such as density functional theory (DFT), are often used to predict these properties and guide experimental work (Halim & Ibrahim, 2022).

Scientific Research Applications

Synthesis and Characterization Techniques

  • Photoinduced Oxidative Annulation : A study detailed a method for synthesizing polyheterocyclic compounds, demonstrating a photoinduced direct oxidative annulation technique. This approach avoids the need for transition metals and oxidants, showcasing a pathway that could potentially be applied to synthesize related compounds (Jin Zhang et al., 2017).

  • Magnesium and Zinc Complexes : Another research effort focused on the synthesis of N,O-bidentate pyridyl functionalized alkoxy ligands, leading to the development of magnesium and zinc complexes. This study highlights metal-ligand interactions, which could be relevant for understanding the properties and potential applications of the target compound (Yang Wang et al., 2012).

Potential Applications in Medicinal Chemistry

  • Antimicrobial and Antitumor Activities : A series of compounds were synthesized and evaluated for their antimicrobial and antitumor activities, providing insights into the possible pharmacological applications of similar structures. Such research underscores the potential of complex organic compounds in developing new therapeutic agents (V. L. Gein et al., 2006).

  • Corrosion Inhibition : The synthesis and characterization of a triazole derivative as a corrosion inhibitor for mild steel in an acidic medium were explored. This indicates the broader applicability of heterocyclic compounds in industrial settings, suggesting potential protective applications for the target compound (Q. Jawad et al., 2020).

properties

IUPAC Name

1-[5-[[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl]-1-methylpyrrol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-11(18)13-5-14(15(2)7-13)8-16-3-4-19-10-12(6-16)9-17/h5,7,12,17H,3-4,6,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNONDBITPXOEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C(=C1)CN2CCOCC(C2)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}-1-methyl-1H-pyrrol-3-yl)ethanone

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